molecular formula C15H26N4O2S B12568090 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- CAS No. 289719-40-0

1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12568090
CAS No.: 289719-40-0
M. Wt: 326.5 g/mol
InChI Key: YNCLQKPNUKSGIP-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- is a macrocyclic compound with a molecular formula of C15H26N4O2S This compound is known for its unique structure, which includes a twelve-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- typically involves the cyclic condensation of triethylenetetramine with diethyl oxalate in a methanolic solution. This reaction yields a twelve-membered cyclic oxamide, which can be further processed to obtain the desired compound . The reaction conditions often include the use of methanol as a solvent and ethanol for precipitating the product.

Industrial Production Methods

For industrial production, the tetrachloride form of the compound can be converted into the free base using aqueous sodium hydroxide, followed by azeotropic distillation with toluene to remove water. The resulting product is then filtered and crystallized from toluene .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind to metal ions effectively. This binding can influence various molecular targets and pathways, including enzyme activity and metal ion transport .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound without the sulfonyl group.

    1,4,8,11-Tetraazacyclotetradecane (Cyclam): Another macrocyclic compound with a larger ring size.

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used in medical imaging and radiopharmaceuticals

Uniqueness

The presence of the 4-methylphenylsulfonyl group in 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]- imparts unique chemical properties, such as increased stability and specific reactivity towards certain reagents. This makes it particularly useful in applications requiring selective binding and stability under various conditions.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2S/c1-14-2-4-15(5-3-14)22(20,21)19-12-10-17-8-6-16-7-9-18-11-13-19/h2-5,16-18H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCLQKPNUKSGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465594
Record name 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289719-40-0
Record name 1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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